Methyl 2-methylazetidine-2-carboxylate
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Overview
Description
Methyl 2-methylazetidine-2-carboxylate is a chemical compound with the molecular formula C6H11NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylazetidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2-methylazetidine with methyl chloroformate in the presence of a base such as triethylamine can yield the desired product. The reaction typically occurs at room temperature and requires careful control of the reaction time to prevent overreaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-methylazetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-methylazetidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, binding to active sites and altering their activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-2-methylazetidine-2-carboxylate
- Methyl 2-ethylazetidine-2-carboxylate
- Methyl 2-methylazetidine-2-carboxylate hydrochloride
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions. These properties make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-methylazetidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(3-4-7-6)5(8)9-2/h7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODENHXVLIKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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